Jasmonic acid (JA) is a foundational lipid-derived phytohormone and a critical signaling molecule regulating plant responses to abiotic stress, necrotrophic pathogens, and herbivory [1]. Synthesized via the octadecanoid pathway, free JA serves as the direct biochemical precursor to the highly volatile methyl jasmonate (MeJA) and the biologically active conjugate jasmonoyl-isoleucine (JA-Ile). In agricultural formulation and plant biology procurement, JA is prioritized for its ability to activate the COI1-JAZ receptor pathway, its role as an obligate substrate in enzymatic bioconversion assays, and its suitability for localized, non-volatile application methods such as root drenching and hydroponic integration.
Substituting Jasmonic acid with its volatile ester, Methyl jasmonate (MeJA), or the bacterial mimic Coronatine (COR) compromises experimental integrity and formulation precision. MeJA possesses a significantly higher vapor pressure, functioning naturally as an airborne signal; using it in greenhouse or growth chamber settings frequently leads to unintended vapor-phase cross-contamination of control or neighboring plants[1]. Conversely, while Coronatine is a structural analog that powerfully activates the JA pathway, it exhibits approximately 1000-fold greater affinity for the COI1-JAZ receptor complex than endogenous JA-Ile[2]. This hyper-potency over-saturates the receptor, making COR unsuitable for baseline physiological studies, natural degradation assays, or applications requiring authentic, titratable plant defense responses.
A primary differentiator between Jasmonic acid and Methyl jasmonate is their volatility profile. MeJA is highly volatile and acts as an airborne elicitor, which routinely triggers defense gene expression in adjacent, untreated plants within closed environments [1]. In contrast, Jasmonic acid has a significantly lower vapor pressure and does not readily volatilize under standard conditions. When applied as an aqueous root drench or localized foliar treatment, JA remains confined to the treated tissue, enabling precise spatial control without the vapor-phase cross-contamination inherent to MeJA.
| Evidence Dimension | Vapor-phase cross-contamination risk |
| Target Compound Data | Jasmonic acid (Low volatility; localizes to treated plants without airborne spread) |
| Comparator Or Baseline | Methyl jasmonate (High volatility; functions as an airborne signal inducing responses in neighboring plants) |
| Quantified Difference | MeJA induces systemic responses via air; JA requires direct tissue contact or vascular uptake. |
| Conditions | Greenhouse or closed-chamber plant defense assays |
Procurement of free JA is essential for controlled experiments and localized agricultural treatments where adjacent control plants or crops must remain unaffected by airborne elicitors.
In studies of the jasmonate signaling pathway, the bacterial phytotoxin Coronatine is often used as a JA-Ile mimic. However, quantitative in vitro pull-down assays demonstrate that Coronatine is approximately 1000-fold more active than the endogenous JA-Ile conjugate (derived directly from Jasmonic acid) in promoting the interaction between the COI1 receptor and JAZ repressor proteins [1]. Because Coronatine bypasses natural enzymatic conjugation and over-saturates the receptor complex, free Jasmonic acid must be procured to study authentic, baseline physiological responses and natural signal attenuation.
| Evidence Dimension | COI1-JAZ receptor complex activation |
| Target Compound Data | Jasmonic acid (via JA-Ile) (Baseline physiological binding affinity) |
| Comparator Or Baseline | Coronatine (~1000-fold higher activity in promoting COI1-JAZ interaction) |
| Quantified Difference | 3 orders of magnitude difference in receptor activation potency. |
| Conditions | In vitro COI1-JAZ pull-down and degradation assays |
Buyers investigating native plant immunity, receptor kinetics, or natural hormone degradation must use JA to avoid the hyper-potent, non-physiological pathway saturation caused by Coronatine.
Jasmonic acid is the obligate substrate for two critical regulatory enzymes: Jasmonic acid carboxyl methyltransferase (JMT), which converts it to MeJA, and JAR1, which conjugates it to isoleucine to form active JA-Ile [1]. Utilizing MeJA as a substitute completely bypasses the JMT metabolic step and alters the kinetics of JAR1 conjugation. Consequently, for assays quantifying JMT expression, screening JMT/JAR1 inhibitors, or tracking isotopic metabolic flux, free Jasmonic acid is the strictly required starting material.
| Evidence Dimension | Suitability as an enzymatic substrate |
| Target Compound Data | Jasmonic acid (Direct substrate for JMT and JAR1 enzymes) |
| Comparator Or Baseline | Methyl jasmonate (Downstream product; bypasses JMT activity) |
| Quantified Difference | JA enables direct measurement of JMT/JAR1 conversion rates; MeJA cannot be used for JMT assays. |
| Conditions | In vitro enzyme kinetic assays and in vivo metabolic tracking |
Procurement of JA is mandatory for biochemical assays and inhibitor screening targeting the specific enzymes responsible for jasmonate bioconversion.
Formulating jasmonates for root drenching or hydroponic systems requires adequate aqueous integration. Methyl jasmonate has very low water solubility (approximately 340 mg/L at 25°C) and typically requires ethanol or other organic co-solvents, which can introduce confounding solvent stress to root systems. Jasmonic acid, particularly when adjusted to its salt form in solution, offers superior aqueous compatibility, allowing for higher concentration stock solutions and direct integration into aqueous media without the phytotoxic risks associated with high-solvent MeJA formulations.
| Evidence Dimension | Aqueous formulation requirement |
| Target Compound Data | Jasmonic acid (Amenable to direct aqueous/salt formulation for root drenching) |
| Comparator Or Baseline | Methyl jasmonate (Low solubility ~340 mg/L; requires organic co-solvents) |
| Quantified Difference | Elimination of organic co-solvent requirement in aqueous plant treatments. |
| Conditions | Hydroponic media preparation and agricultural root drenching |
JA simplifies the preparation of aqueous agricultural treatments and hydroponic media, eliminating confounding variables caused by organic solvent stress.
Ideal for agricultural sprays and root drenches where targeted defense induction is required without the risk of vapor-phase cross-contamination to neighboring susceptible crops, a common issue when using volatile MeJA [1].
The obligate substrate for in vitro and in vivo assays measuring the activity of JAR1 and JMT enzymes, critical for developing novel agrochemical regulators and tracking metabolic flux [2].
The preferred precursor for generating authentic JA-Ile in physiological studies, avoiding the non-native receptor over-saturation caused by hyper-potent mimics like Coronatine [3].
Highly suited for integration into aqueous plant tissue culture and hydroponic systems due to its formulation compatibility, avoiding the need for phytotoxic organic co-solvents required by MeJA .